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2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Catalog No.
S8066341
CAS No.
M.F
C18H20O5
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-o...

Product Name

2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

IUPAC Name

2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H20O5/c1-10(2)7-8-22-15-6-5-13-11(3)14(9-16(19)20)18(21)23-17(13)12(15)4/h5-7H,8-9H2,1-4H3,(H,19,20)

InChI Key

RYTMCPUAVMNKLA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O

2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a complex organic compound belonging to the class of coumarins, characterized by a chromenone backbone. This compound features multiple substituents that contribute to its chemical properties and potential biological activities. The systematic name indicates the presence of a dimethyl group at positions 4 and 8, a methylene group attached to an allylic ether at position 7, and an acetic acid moiety. The molecular formula is C17H18O5C_{17}H_{18}O_5 with a molecular weight of approximately 302.32 g/mol .

The reactions involving 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid primarily include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and acid or base, the ester can revert to the acid and alcohol.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls under certain conditions.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are typical for compounds with functional groups such as esters and acids.

Research indicates that compounds in the coumarin family exhibit a variety of biological activities, including:

  • Antioxidant Properties: They can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation in various models.
  • Antimicrobial Activity: Coumarins have been reported to possess antibacterial and antifungal properties.
  • Anticancer Potential: Certain coumarin derivatives have been studied for their ability to inhibit cancer cell proliferation.

The specific biological activities of 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid are yet to be fully elucidated but are expected to align with these general properties due to its structural characteristics.

The synthesis of 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multi-step organic reactions:

  • Formation of the Chromenone Core: Starting from phenolic compounds, a condensation reaction with appropriate aldehydes can yield the chromenone structure.
  • Alkylation: Subsequent alkylation reactions introduce the dimethyl groups at positions 4 and 8.
  • Ether Formation: The allylic ether is introduced through a nucleophilic substitution reaction involving an appropriate alkene derivative.
  • Carboxylic Acid Introduction: Finally, acetic acid or its derivatives can be introduced through hydrolysis or direct condensation.

These steps may vary depending on the specific reagents and conditions used.

Due to its potential biological activities, 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid may find applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases or cancers.
  • Cosmetics: As an antioxidant in skincare formulations.
  • Agriculture: Potential use as a natural pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with various proteins, especially those involved in metabolic pathways or disease processes.
  • Receptor Binding Affinity: Investigating how well this compound binds to specific receptors related to inflammation or cancer pathways.
  • Synergistic Effects: Evaluating potential synergistic effects when combined with other therapeutic agents.

Such studies would help elucidate its mechanism of action and therapeutic potential.

Similar compounds include:

  • Coumarin (CAS No. 91-64-5): A simple coumarin known for its fragrance and biological activity.
  • Warfarin (CAS No. 81-81-2): An anticoagulant derived from coumarin with significant clinical use.
  • Scoparone (CAS No. 485-35-8): A methoxycoumarin known for its anti-inflammatory properties.

Comparison Table

Compound NameStructure FeaturesBiological Activity
2-{4,8-dimethyl...acetic acidDimethyl groups, allylic etherAntioxidant, anti-inflammatory
CoumarinSimple aromatic structureAntioxidant, antimicrobial
WarfarinContains a benzopyrone ringAnticoagulant
ScoparoneMethoxy group on coumarinAnti-inflammatory

The uniqueness of 2-{4,8-dimethyl...acetic acid lies in its complex structure that combines multiple functional groups contributing to diverse biological activities not fully explored in simpler analogs like coumarin or scoparone.

This detailed examination highlights the compound's potential across various fields, particularly in medicinal chemistry and agriculture, warranting further research into its applications and interactions within biological systems.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.13107373 g/mol

Monoisotopic Mass

316.13107373 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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